molecular formula C25H22F6N4O4S B586081 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone CAS No. 1391052-41-7

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone

Cat. No.: B586081
CAS No.: 1391052-41-7
M. Wt: 588.525
InChI Key: LXJWSKYRBBWSED-UHFFFAOYSA-N
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Description

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone is a derivative of Lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a trifluoroethoxy group and a sulfone moiety, which may impart unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinecarboxaldehyde.

    Formation of Intermediate: This intermediate is then reacted with a suitable sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfone group.

    Coupling Reaction: The sulfonylated intermediate is coupled with a benzimidazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, Lansoprazole.

    Medicine: Investigated for its potential therapeutic effects, especially in conditions where proton pump inhibitors are beneficial.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone is likely similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The trifluoroethoxy and sulfone groups may enhance its binding affinity or stability, potentially leading to improved efficacy or altered pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: The parent compound, widely used as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different substituent pattern.

Uniqueness

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone is unique due to its trifluoroethoxy and sulfone groups, which may confer distinct chemical and pharmacological properties compared to other proton pump inhibitors. These modifications could potentially lead to differences in potency, duration of action, or side effect profile.

Properties

IUPAC Name

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWSKYRBBWSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100598
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-41-7
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 1-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA5YX699TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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